molecular formula C16H18ClN3O4S B11414612 5-chloro-N-(4-ethoxyphenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(4-ethoxyphenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11414612
M. Wt: 383.9 g/mol
InChI Key: IYKYTVXFWVHALD-UHFFFAOYSA-N
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Description

5-CHLORO-N-(4-ETHOXYPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(4-ETHOXYPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 5-position of the pyrimidine ring can be done using chlorinating agents such as phosphorus oxychloride (POCl3).

    Sulfonylation: The propane-1-sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base like pyridine.

    Amidation: The final step involves the coupling of the ethoxyphenyl group with the pyrimidine core using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The chlorine atom at the 5-position of the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of new pyrimidine derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: Utilized in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(4-ETHOXYPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, pyrimidine derivatives can act by:

    Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Interacting with DNA/RNA: Intercalating into DNA or RNA strands, disrupting their function.

    Modulating receptors: Binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-N-(4-METHOXYPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-(4-HYDROXYPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-(4-METHYLPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The presence of the ethoxy group in 5-CHLORO-N-(4-ETHOXYPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C16H18ClN3O4S

Molecular Weight

383.9 g/mol

IUPAC Name

5-chloro-N-(4-ethoxyphenyl)-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H18ClN3O4S/c1-3-9-25(22,23)16-18-10-13(17)14(20-16)15(21)19-11-5-7-12(8-6-11)24-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,19,21)

InChI Key

IYKYTVXFWVHALD-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OCC)Cl

Origin of Product

United States

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